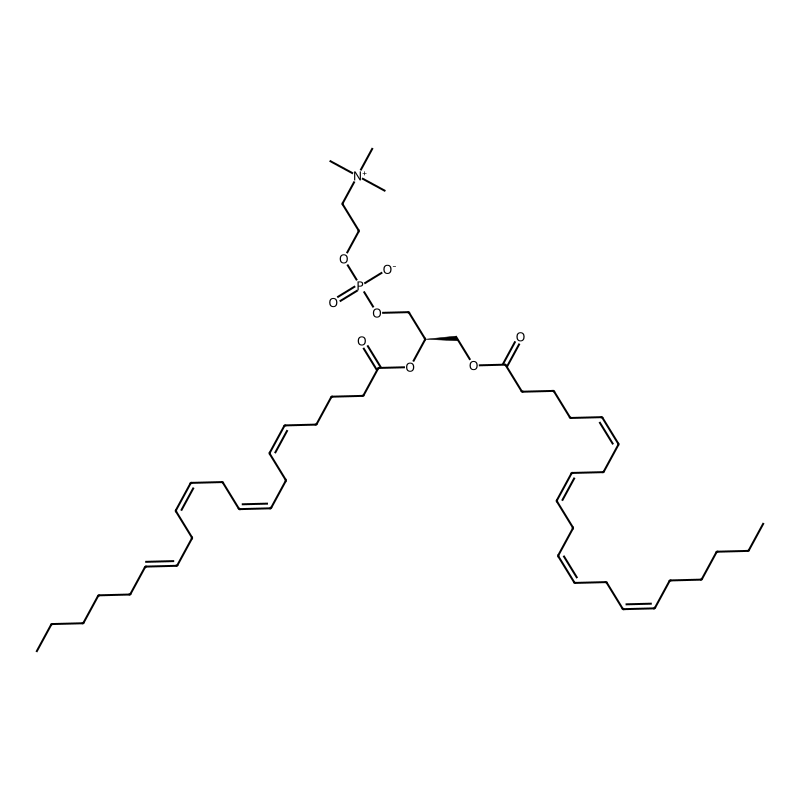[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
The compound [(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid derivative characterized by a unique structure that incorporates long-chain fatty acids with multiple double bonds. The presence of tetraenoic acid moieties suggests potential roles in membrane fluidity and signaling pathways within biological systems. This compound features a phosphate group that may contribute to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.
- Maintaining cell membrane structure and fluidity.
- Regulating cellular processes like signal transduction.
- Participating in specific signaling pathways depending on its fatty acid composition.
The chemical reactivity of this compound can be analyzed through various biochemical pathways. Its phosphate group can participate in phosphorylation reactions, which are critical in cellular signaling. Additionally, the long-chain fatty acids can undergo oxidation and hydrolysis, leading to the release of energy or smaller lipid molecules. The interactions with enzymes can facilitate these reactions:
- Phosphorylation: The introduction of phosphate groups can modify the activity of proteins and lipids.
- Hydrolysis: Enzymatic hydrolysis can break down the phospholipid into glycerol and fatty acids.
Research indicates that compounds similar to this phospholipid exhibit significant biological activities. These include:
- Antioxidant properties: Long-chain polyunsaturated fatty acids are known to scavenge free radicals.
- Anti-inflammatory effects: Some derivatives can modulate inflammatory responses by influencing cytokine production.
- Membrane fluidity modulation: As a component of cell membranes, it may play a role in maintaining structural integrity and facilitating membrane protein function.
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tetraenoic Acid Moieties: This can be achieved through methods such as Wittig reactions or Claisen condensation.
- Attachment of the Phosphate Group: This step often involves the reaction of alcohols with phosphorus oxychloride or phosphorus pentoxide.
- Final Assembly: Coupling reactions are used to combine the fatty acid chains with the phosphate head group.
These methods allow for precise control over the stereochemistry and functionalization of the final product.
The applications of this compound span several fields:
- Pharmaceuticals: Due to its bioactive properties, it may serve as a lead compound in drug development targeting inflammatory diseases or metabolic disorders.
- Nutraceuticals: Its potential health benefits could be harnessed in dietary supplements.
- Cosmetics: The antioxidant properties make it suitable for use in skin care formulations.
Interaction studies focus on how this compound interacts with various biological targets:
Similar Compounds
Several compounds share structural or functional similarities with this phospholipid derivative. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Phosphatidylcholine | Glycerophospholipid | Major component of cell membranes; involved in signaling |
| Arachidonic Acid | Polyunsaturated fatty acid | Precursor to eicosanoids; plays a role in inflammation |
| Sphingomyelin | Sphingolipid | Important for myelin sheath formation; involved in cell signaling |
This compound stands out due to its specific arrangement of multiple unsaturated fatty acid chains and its unique phosphate group configuration, which may enhance its biological activity compared to simpler phospholipids.
The study of phospholipids with polyunsaturated fatty acids has evolved significantly over recent decades, with DAPC emerging as a molecule of particular interest due to its unusual symmetric structure. Early phospholipid research primarily focused on common asymmetric species, but advances in analytical techniques, particularly liquid chromatography electrospray ionization tandem mass spectrometry (LC-MS/MS), have enabled more detailed investigations of less abundant species like DAPC. The ability to accurately identify and quantify DAPC in biological samples has led to significant discoveries regarding its functional roles.
Initial studies of DAPC were primarily structural, but research has progressively shifted toward understanding its functional significance. A notable advancement came in 2013 when researchers demonstrated that the proportion of DAPC inversely correlates with protein kinase B (Akt) activity during the cell cycle, suggesting its regulatory role in cell proliferation. This discovery represented a significant shift in understanding how specific phospholipid species can directly influence signaling pathways and cellular processes.
Nomenclature and Classification within Glycerophospholipid Research
DAPC is systematically identified as [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, reflecting its complex molecular structure. Within the broader classification of glycerophospholipids, DAPC belongs to the phosphatidylcholine (PC) subclass, characterized by a phosphocholine head group attached to the sn-3 position of the glycerol backbone.
Glycerophospholipids represent the main component of biological membranes in eukaryotic cells and are derived from glycerol-3-phosphate via a de novo pathway. They can be categorized into different classes based on their head groups, including phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylserine (PS), phosphatidylinositol (PI), and phosphatidylglycerol (PG). DAPC falls within the PC class but represents a unique subtype due to its symmetric diarachidonoyl structure.
In scientific literature and databases, DAPC is referenced under several identifiers:
- PubChem CID: 5313634
- Chemical formula: C48H81NO8P+
- Common abbreviations: DAPC, di20:4 PC
- Molecular weight: 831.1 g/mol
Biological Significance in Cellular Membrane Systems
The biological significance of DAPC in cellular membrane systems stems from its unique structural features, particularly the presence of two highly unsaturated arachidonic acid chains. Unlike typical phospholipids that contain a saturated fatty acid at position sn-1 and an unsaturated fatty acid at position sn-2, DAPC's symmetric structure imparts distinctive properties to cellular membranes.
Research has demonstrated that membranes containing symmetric polyunsaturated phospholipids like DAPC exhibit substantially different physical properties compared to those composed of asymmetric phospholipids. These membranes show increased permeability, enhanced flexibility, and greater susceptibility to deformation. For instance, liposomes made with DAPC showed a greater than 10-fold higher permeability to small molecules compared to liposomes with asymmetric phospholipids containing only one polyunsaturated chain.
DAPC also plays a significant role in cell signaling networks. Studies have revealed that DAPC can influence the activity of protein kinase B (Akt)—a major kinase promoting cell proliferation and survival—by suppressing its membrane binding. This regulatory function positions DAPC as a potential modulator of cell cycle progression and proliferation.








